molecular formula C22H18N4O3 B2888775 (E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 306754-73-4

(E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2888775
CAS RN: 306754-73-4
M. Wt: 386.411
InChI Key: IEHFYSHYCOPSOG-YDZHTSKRSA-N
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Description

(E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to "(E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide" involves detailed spectroscopic methods for characterization. Karrouchi et al. (2021) synthesized a compound through a methodology involving FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods. The study highlighted the compound's structural features and provided insights into its electronic and molecular properties through computational chemistry techniques, including hybrid B3LYP/6-311++G** calculations (Karrouchi et al., 2021).

Molecular Docking Studies

Molecular docking studies explore the interaction between synthesized compounds and biological targets. For example, the compound synthesized by Karrouchi et al. (2021) was investigated for its potential anti-diabetic properties through docking studies, demonstrating how similar compounds could be designed for therapeutic purposes. These studies provide a foundation for understanding the biological activity and potential therapeutic applications of compounds (Karrouchi et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(4-hydroxybenzylidene)-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-hydroxybenzaldehyde with 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base intermediate. The Schiff base intermediate is then reduced to the final product using a reducing agent.", "Starting Materials": [ "4-hydroxybenzaldehyde", "3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzaldehyde and 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir at room temperature for several hours to form the Schiff base intermediate.", "Step 3: Filter the reaction mixture to obtain the Schiff base intermediate.", "Step 4: Dissolve the Schiff base intermediate in a suitable solvent.", "Step 5: Add a reducing agent to the reaction mixture and stir at room temperature for several hours to obtain the final product.", "Step 6: Filter the reaction mixture and purify the product using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

306754-73-4

Molecular Formula

C22H18N4O3

Molecular Weight

386.411

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O3/c1-29-20-11-8-15-4-2-3-5-17(15)21(20)18-12-19(25-24-18)22(28)26-23-13-14-6-9-16(27)10-7-14/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+

InChI Key

IEHFYSHYCOPSOG-YDZHTSKRSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O

solubility

not available

Origin of Product

United States

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